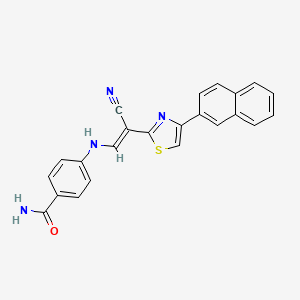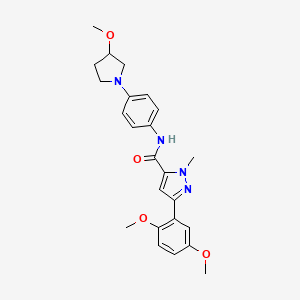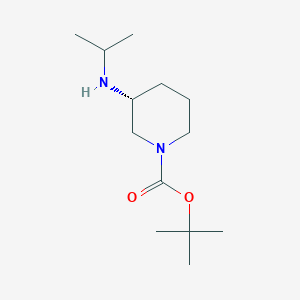
(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions : A study demonstrated that derivatives of this compound, specifically N-(cyano(naphthalen-1-yl)methyl)benzamides, can undergo a color transition in response to fluoride anions. This suggests potential applications in colorimetric sensing for detecting fluoride anions in solutions (Younes et al., 2020).
Antibacterial and Antifungal Activities : Another study found that certain derivatives showed significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial Activity of Triazolino[4,3-a]pyrimidines and 5-Arylazothiazoles : A variety of synthesized compounds related to this chemical structure demonstrated substantial antimicrobial activity, especially against gram-positive bacteria (Abdelhamid et al., 2008).
Antimicrobial and Anti-proliferative Activities : Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which is structurally similar, showed promising antimicrobial and antiproliferative activities. This indicates potential applications in cancer therapy (Mansour et al., 2020).
Synthesis and Biological Evaluation of Aminothiazoles, Thiazolylacetonitrile, and Related Derivatives : This study focused on the synthesis of new compounds containing elements of the target compound. These synthesized compounds were evaluated for their anti-inflammatory properties (Thabet et al., 2011).
Multi-stimuli Response and Security Ink Application : A novel molecule related to the compound of interest showed unique responses to different stimuli and potential use as a security ink, demonstrating diverse applicative possibilities in material sciences (Lu & Xia, 2016).
Photophysical Properties and Amyloid Detection : Trans-stilbenoids with extended fluorescence lifetimes, including derivatives of the target compound, were synthesized and explored for amyloid fibril characterization, suggesting use in biomedical imaging and diagnostics (Zhang et al., 2017).
High Refractive Index Polyamides : Polyamides containing thiazole and naphthalene units, related to the target compound, were synthesized and found to have high refractive indices. This suggests applications in materials science, particularly in optics (Javadi et al., 2015).
Eigenschaften
IUPAC Name |
4-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c24-12-19(13-26-20-9-7-16(8-10-20)22(25)28)23-27-21(14-29-23)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,13-14,26H,(H2,25,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBHWXOLPXJZTM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one](/img/structure/B2633767.png)
![2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2633770.png)
![8-fluoro-3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2633773.png)







![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)

![N-[(4-butyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2633789.png)